
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a pyrrolidinone ring and a pentahydroxyhexanoate moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidinone derivative with a protected hexanoic acid derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH ranges to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including metabolic disorders and infections.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate: shares similarities with other pyrrolidinone derivatives and hexanoic acid derivatives.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar functional group arrangement but differs in its overall structure and reactivity.
Sulfur compounds: These compounds share some chemical reactivity traits but differ significantly in their elemental composition and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidinone ring and a pentahydroxyhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H15NO9 |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m1/s1 |
InChIキー |
WVOMYMWZGZEKSM-LPJZALPJSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


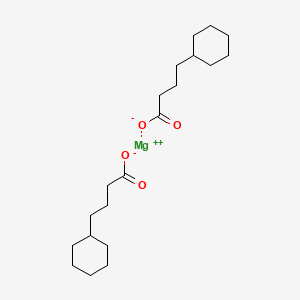
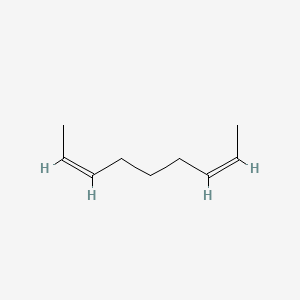
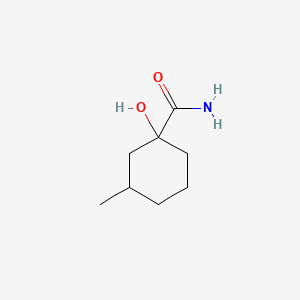
![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
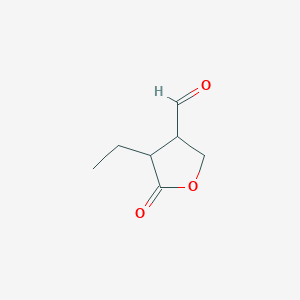
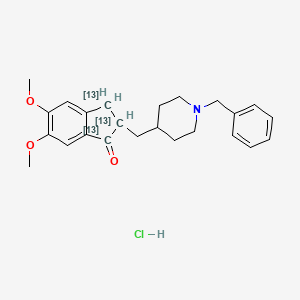






![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

